molecular formula C12H20N2O3 B052805 (2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid CAS No. 685523-06-2

(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid

Cat. No. B052805
M. Wt: 240.3 g/mol
InChI Key: BHUJIVBXVYHWJX-XKNYDFJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid, also known as AI-2, is an important chemical compound used in scientific research for its various applications.

Scientific Research Applications

Indole Synthesis and Classification

Indole compounds, including those related to "(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid," have a rich history in organic chemistry due to their complex structures and biological activities. The synthesis of indoles has been a subject of extensive study, leading to the development of various synthetic methods categorized into nine strategic approaches. This classification aids researchers in navigating the synthesis landscape, potentially contributing to the development of new compounds with enhanced biological or therapeutic properties (Taber & Tirunahari, 2011).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives of "(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid," can inhibit microbial growth at concentrations lower than desired for industrial fermentations. This inhibitory effect is significant for biorenewable chemical production. Understanding these mechanisms is crucial for developing metabolic engineering strategies to create robust microbial strains for industrial applications (Jarboe et al., 2013).

Biomass-Derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), a key biomass-derived chemical, highlights the potential of carboxylic acids in drug synthesis. Its derivatives can be used to synthesize a variety of chemicals, demonstrating the flexibility and utility of carboxylic acids like "(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid" in medicinal chemistry. LEV's applications in cancer treatment and as a linker in drug-carrier conjugates illustrate the broader implications for similar carboxylic acids in drug development (Zhang et al., 2021).

Spin Label Studies in Peptide Research

The use of spin labels, particularly in studying peptides, underlines the importance of novel amino acids and their derivatives in biochemical research. Techniques like EPR spectroscopy, enabled by spin labels, offer insights into peptide dynamics, structure, and interactions with membranes or other biomolecules. This research area underscores the potential for incorporating complex amino acids and derivatives into peptides for advanced studies (Schreier et al., 2012).

properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-aminopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17)/t7-,8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUJIVBXVYHWJX-XKNYDFJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3aS,7aS)-1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid

CAS RN

685523-06-2
Record name 1-((2S)-2-Aminopropanoyl)octahydro-1H-indole-2-carboxylic acid, (2S,3aS,7aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685523062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((2S)-2-AMINOPROPANOYL)OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID, (2S,3AS,7AS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E0L880X1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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